molecular formula C30H32ClN3O3 B14897630 (2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide

(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide

Cat. No.: B14897630
M. Wt: 518.0 g/mol
InChI Key: ZCKYSOLDOQXOCO-IEDMVEOCSA-N
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Description

The compound (2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorinated aromatic ring, a carbamoylamino group, and a phenylpropanamide backbone, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a methylphenyl compound, followed by the introduction of a carbamoylamino group through a reaction with an appropriate amine. The final step involves coupling the intermediate with a phenylpropanamide derivative under controlled conditions to ensure the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to achieve high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chlorinated aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide: has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamoylamino derivatives and phenylpropanamide analogs. Examples are:

  • (2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide
  • This compound

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the chlorinated aromatic ring and the stereochemistry of the phenylpropanamide backbone

Properties

Molecular Formula

C30H32ClN3O3

Molecular Weight

518.0 g/mol

IUPAC Name

(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide

InChI

InChI=1S/C30H32ClN3O3/c1-21-19-25(31)15-18-27(21)33-30(37)34-28(20-24-11-7-4-8-12-24)29(36)32-26(16-13-22(2)35)17-14-23-9-5-3-6-10-23/h3-13,15-16,18-19,26,28H,14,17,20H2,1-2H3,(H,32,36)(H2,33,34,37)/b16-13+/t26-,28+/m1/s1

InChI Key

ZCKYSOLDOQXOCO-IEDMVEOCSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC3=CC=CC=C3)/C=C/C(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CC(=O)C

Origin of Product

United States

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